molecular formula C12H14N2O3 B12532379 1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione

1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione

Cat. No.: B12532379
M. Wt: 234.25 g/mol
InChI Key: JHQSXRLBGFNGIZ-VAWYXSNFSA-N
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Description

1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, along with a hydroxyimino group and a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione typically involves the condensation of 3-(dimethylamino)benzaldehyde with a suitable oxime derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the dimethylamino group may interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-(Hydroxyimino)-1-(2-hydroxyphenyl)butane-1,3-dione
  • 1-(Pyridin-4-yl)-2-(hydroxyimino)butane-1,3-dione
  • Ethyl 2-(hydroxyimino)-3-oxobutanoate

Comparison: 1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(E)-4-[3-(dimethylamino)phenyl]-4-hydroxy-3-nitrosobut-3-en-2-one

InChI

InChI=1S/C12H14N2O3/c1-8(15)11(13-17)12(16)9-5-4-6-10(7-9)14(2)3/h4-7,16H,1-3H3/b12-11+

InChI Key

JHQSXRLBGFNGIZ-VAWYXSNFSA-N

Isomeric SMILES

CC(=O)/C(=C(/C1=CC(=CC=C1)N(C)C)\O)/N=O

Canonical SMILES

CC(=O)C(=C(C1=CC(=CC=C1)N(C)C)O)N=O

Origin of Product

United States

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